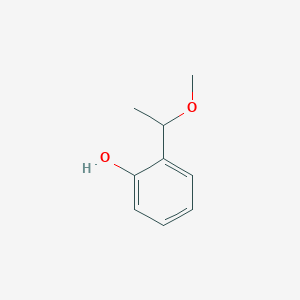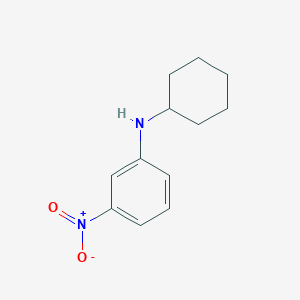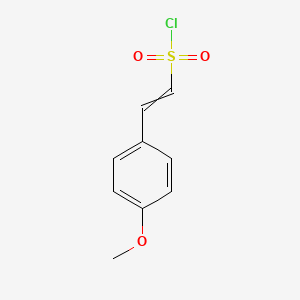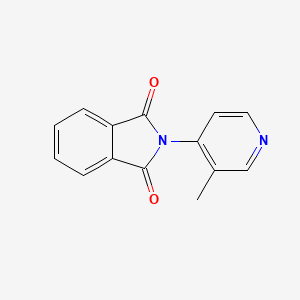![molecular formula C13H30N2O4Si B14297348 N-Propyl-N'-[3-(triethoxysilyl)propyl]urea CAS No. 119789-80-9](/img/structure/B14297348.png)
N-Propyl-N'-[3-(triethoxysilyl)propyl]urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Propyl-N’-[3-(triethoxysilyl)propyl]urea is a versatile organosilane compound widely used in various scientific and industrial applications. This compound is known for its ability to form strong bonds with both organic and inorganic materials, making it an essential component in surface modification, adhesion promotion, and as a coupling agent in various chemical processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Propyl-N’-[3-(triethoxysilyl)propyl]urea typically involves the reaction of propylamine with 3-(triethoxysilyl)propyl isocyanate. The reaction is carried out under controlled conditions, usually in an inert atmosphere to prevent unwanted side reactions. The reaction proceeds as follows:
Propylamine+3-(Triethoxysilyl)propyl isocyanate→N-Propyl-N’-[3-(triethoxysilyl)propyl]urea
Industrial Production Methods
In industrial settings, the production of N-Propyl-N’-[3-(triethoxysilyl)propyl]urea is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves precise control of temperature, pressure, and reactant concentrations to optimize the reaction efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
N-Propyl-N’-[3-(triethoxysilyl)propyl]urea undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, the triethoxysilyl groups hydrolyze to form silanol groups, which can further condense to form siloxane bonds.
Condensation: The silanol groups formed from hydrolysis can condense with other silanol groups or with hydroxyl groups on surfaces to form strong siloxane bonds.
Substitution: The urea moiety can participate in substitution reactions with nucleophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Hydrolysis: Typically carried out in aqueous or alcoholic solutions under acidic or basic conditions.
Condensation: Often facilitated by heating or using catalysts such as acids or bases.
Substitution: Requires nucleophilic reagents and is usually performed under mild conditions to prevent degradation of the compound.
Major Products Formed
Siloxane Networks: Formed through hydrolysis and condensation reactions, leading to the formation of cross-linked siloxane structures.
Substituted Urea Derivatives: Formed through nucleophilic substitution reactions.
Applications De Recherche Scientifique
N-Propyl-N’-[3-(triethoxysilyl)propyl]urea has a wide range of applications in scientific research, including:
Surface Modification: Used to modify the surface properties of materials such as glass, metals, and polymers to enhance adhesion, wettability, and chemical resistance.
Catalyst Support: Employed as a ligand to immobilize catalysts on solid supports, improving their stability and reusability.
Biomedical Applications: Utilized in the functionalization of nanoparticles for drug delivery, imaging, and diagnostic applications.
Polymer Chemistry: Acts as a coupling agent in the synthesis of hybrid materials, enhancing the compatibility between organic and inorganic components.
Mécanisme D'action
The mechanism of action of N-Propyl-N’-[3-(triethoxysilyl)propyl]urea involves the formation of strong covalent bonds with both organic and inorganic substrates. The triethoxysilyl groups undergo hydrolysis to form silanol groups, which can then condense with hydroxyl groups on surfaces to form siloxane bonds. This results in the formation of a stable, cross-linked network that enhances the mechanical and chemical properties of the modified surfaces .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-[3-(Trimethoxysilyl)propyl]ethylenediamine: Similar in structure but contains ethylenediamine instead of urea.
N-(Triethoxysilylpropyl)urea: Similar in structure but lacks the propyl group.
Uniqueness
N-Propyl-N’-[3-(triethoxysilyl)propyl]urea is unique due to its dual functionality, combining the properties of both urea and triethoxysilyl groups. This allows it to form strong bonds with a wide range of substrates, making it highly versatile in various applications .
Propriétés
Numéro CAS |
119789-80-9 |
|---|---|
Formule moléculaire |
C13H30N2O4Si |
Poids moléculaire |
306.47 g/mol |
Nom IUPAC |
1-propyl-3-(3-triethoxysilylpropyl)urea |
InChI |
InChI=1S/C13H30N2O4Si/c1-5-10-14-13(16)15-11-9-12-20(17-6-2,18-7-3)19-8-4/h5-12H2,1-4H3,(H2,14,15,16) |
Clé InChI |
MMSFJRXKYJJXSB-UHFFFAOYSA-N |
SMILES canonique |
CCCNC(=O)NCCC[Si](OCC)(OCC)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[(4-{(E)-[4-(Dibutylamino)phenyl]diazenyl}phenyl)methylidene]propanedinitrile](/img/structure/B14297280.png)





![1-[(Methylsulfanyl)methyl]-2,3-dihydro-1H-indole](/img/structure/B14297300.png)



![2,8-Diazaspiro[4.5]decane-8-carboxylic acid,2-hydroxy-1,3-dioxo-,1,1-dimethylethyl ester](/img/structure/B14297327.png)
![2-methyl-7-nitro-[1]benzofuro[5,4-e][1,3]benzoxazole](/img/structure/B14297330.png)
